The synthesis of 1-(sec-butyl)cyclohexane-1-carboxylic acid often begins with functionalization of the cyclohexane ring through halogenation and acylation. A key step involves converting cyclohexanecarboxylic acid to its reactive acyl chloride intermediate. This transformation is typically achieved using halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which replace the hydroxyl group of the carboxylic acid with a chlorine atom. For example, cyclohexanecarboxylic acid chloride (CAS 2719-27-9) is synthesized via this method, exhibiting a boiling point of 184°C and a density of 1.096 g/mL.
Friedel-Crafts acylation, though traditionally applied to aromatic systems, has been adapted for alicyclic substrates. In one patented approach, cyclohexanecarbonitrile derivatives undergo alkylation using 1-halo-2-ethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which is subsequently trapped by the cyclohexane ring. This method avoids rearrangements common in traditional Friedel-Crafts alkylation, ensuring regioselective introduction of the sec-butyl group.
| Reaction Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Acyl chloride formation | SOCl₂, 80–120°C | Cyclohexanecarboxylic acid chloride |
| Alkylation | 1-halo-2-ethylbutane, AlCl₃ | sec-butyl group introduction |
Catalytic methods are pivotal for introducing alkyl groups onto the cyclohexane scaffold. Grignard reagents, such as sec-butylmagnesium bromide, have been employed in conjunction with secondary amines to facilitate nucleophilic addition to cyclohexanecarbonitrile intermediates. This approach leverages the coordination of the amine to the nitrile group, enhancing the electrophilicity of the carbon atom and enabling selective alkylation.
Microreactor technology has emerged as a breakthrough for improving reaction efficiency. In a patented process, cyclohexanecarbonitrile and a Grignard reagent are combined in a microreactor with a residence time of less than 60 seconds, achieving a conversion rate exceeding 90%. The use of tetrahydrofuran (THF) as a solvent further stabilizes the reactive intermediates, while temperatures maintained at 20–30°C minimize side reactions.
Mechanistic Insights:
Isolation of intermediates is critical for ensuring purity and yield in multi-step syntheses. After alkylation, the reaction mixture is typically subjected to biphasic extraction. For example, in a patented protocol, the organic phase (e.g., toluene) is separated from the aqueous phase, and the pH is adjusted to 12.5–13 using sodium hydroxide to deprotonate the carboxylic acid intermediate. Subsequent back-extraction with saturated sodium chloride and organic solvents removes residual impurities.
Crystallization techniques are employed for final purification. The carboxylic acid derivative is precipitated by acidifying the aqueous phase to pH 6–7 with hydrochloric acid, yielding a crystalline product with ≥98% purity. Advanced analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify structural integrity at each stage.
Key Isolation Steps:
The conformational behavior of the sec-butyl substituent in 1-(sec-butyl)cyclohexane-1-carboxylic acid demonstrates significant steric effects that influence the overall stability and population distribution of possible conformers [10] [11]. The sec-butyl group, with its branched four-carbon structure, exhibits intermediate steric bulk between the simpler ethyl group and the more sterically demanding isopropyl group [10] [12]. Experimental determinations of A-values, which represent the free energy difference between axial and equatorial conformations, provide quantitative measures of substituent steric effects [11] [13].
The estimated A-value for the sec-butyl group ranges between 1.8 and 2.2 kilocalories per mole, positioning it between ethyl (1.75 kcal/mol) and isopropyl (2.15 kcal/mol) in terms of steric bulk [10] [11]. This intermediate value reflects the sec-butyl group's ability to adopt conformations that minimize steric interactions while maintaining some degree of conformational flexibility [14]. The branching at the secondary carbon creates gauche interactions similar to those observed in the parent butane molecule, with the anti conformation being strongly preferred over gauche arrangements [14].
| Conformation | Relative Energy (kcal/mol) | Population at 298K (%) | Steric Interactions |
|---|---|---|---|
| Equatorial sec-butyl, Equatorial carboxylic acid | 0.0 | 85.2 | Minimal |
| Equatorial sec-butyl, Axial carboxylic acid | 1.2 | 11.5 | Moderate |
| Axial sec-butyl, Equatorial carboxylic acid | 1.8 | 2.8 | Significant |
| Axial sec-butyl, Axial carboxylic acid | 3.0 | 0.5 | Maximum |
The conformational analysis reveals that the most stable arrangement places both the sec-butyl group and the carboxylic acid functionality in equatorial positions, accounting for approximately 85.2% of the molecular population at room temperature [2] [4]. This preference arises from the minimization of 1,3-diaxial interactions, which represent steric repulsions between axial substituents and axial hydrogen atoms located on carbons three and five positions away [4] [6]. When the sec-butyl group occupies an axial position, it experiences significant steric crowding due to its branched structure, leading to destabilizing gauche interactions with the cyclohexane framework [2] [3].
The sec-butyl substituent's conformational preferences are further influenced by its internal rotational flexibility [14]. Unlike the more rigid tert-butyl group, the sec-butyl substituent can rotate about its carbon-carbon bonds to minimize steric interactions with the cyclohexane ring system [10]. The ethyl portion of the sec-butyl group preferentially adopts an anti-periplanar arrangement relative to the cyclohexane ring, pointing away from potential steric contacts [14]. This conformational adaptability allows the sec-butyl group to partially alleviate steric strain even when forced into the axial position, though the equatorial orientation remains strongly favored [11] [12].
Temperature effects on conformational equilibria demonstrate the entropic contributions to the overall free energy landscape [5]. At elevated temperatures, increased thermal motion allows for greater population of higher-energy conformers, though the fundamental preference for equatorial orientation is maintained across a wide temperature range [2]. The activation energy for ring flipping in cyclohexane derivatives is approximately 10 kilocalories per mole, facilitating rapid interconversion between conformers on the nuclear magnetic resonance timescale [5].
The reactivity profile of the carboxylic acid functionality in 1-(sec-butyl)cyclohexane-1-carboxylic acid is significantly modulated by both steric and electronic effects arising from the sec-butyl substituent and the cyclohexane ring system [15] [16] [17]. The carboxylic acid group exhibits characteristic electrophilic behavior at the carbonyl carbon, making it susceptible to nucleophilic attack in various substitution and addition reactions [17] [18]. However, the presence of the bulky sec-butyl substituent and the conformational constraints imposed by the cyclohexane framework substantially influence these reactivity patterns [15] [19].
Steric effects represent the primary factor governing carboxylic acid reactivity in this system [15] [19]. The sec-butyl group creates a significant steric barrier around the carboxylic acid functionality, particularly when both substituents adopt equatorial orientations on the cyclohexane ring [20]. This steric hindrance manifests in reduced rates of nucleophilic acyl substitution reactions, as approaching nucleophiles encounter repulsive interactions with the branched alkyl substituent [17] [19]. The magnitude of steric retardation depends critically on the size and approach trajectory of the incoming nucleophile, with bulkier nucleophiles experiencing more pronounced rate reductions [15].
| Effect Type | Example Substituent | Impact on Acidity | Impact on Reactivity | Magnitude (relative) |
|---|---|---|---|---|
| Inductive (+I) | Alkyl groups (sec-butyl) | Decrease | Reduce nucleophilic attack | Moderate |
| Inductive (-I) | Electron-withdrawing groups | Increase | Enhance nucleophilic attack | Strong |
| Resonance (+R) | Amino, hydroxyl groups | Decrease | Stabilize intermediates | Weak-Moderate |
| Resonance (-R) | Carbonyl, nitro groups | Increase | Destabilize intermediates | Strong |
| Steric Hindrance | Bulky alkyl groups | Variable | Reduce reaction rate | Variable |
Electronic effects contribute additional complexity to the reactivity profile through inductive influences transmitted through the cyclohexane ring system [16]. The sec-butyl group exhibits a positive inductive effect (+I), donating electron density toward the carboxylic acid functionality through sigma bonds [16]. This electron donation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and decreasing the overall acidity of the carboxylic acid group [16]. The magnitude of this inductive effect is moderated by the intervening cyclohexane ring, which attenuates the electronic influence through its saturated carbon framework [21].
The conformational dependence of electronic effects adds another dimension to reactivity considerations [15] [19]. When the carboxylic acid group occupies an axial position, it experiences different electronic environments compared to the equatorial orientation due to varying hyperconjugative interactions with the cyclohexane ring system [22]. Axial carboxylic acid groups may exhibit enhanced reactivity due to reduced steric crowding, though this orientation is thermodynamically disfavored and represents only a minor population under equilibrium conditions [19].
Esterification reactions of 1-(sec-butyl)cyclohexane-1-carboxylic acid demonstrate clear evidence of steric retardation [19]. The approach of alcohol nucleophiles is hindered by the sec-butyl substituent, resulting in slower reaction rates compared to unsubstituted cyclohexanecarboxylic acid derivatives [15]. This steric effect is most pronounced when both the carboxylic acid and sec-butyl groups occupy equatorial positions, creating maximum steric crowding around the reaction center [19]. The stereochemical outcome of esterification reactions may also be influenced by the preferred approach trajectories of nucleophiles, potentially leading to selective formation of specific stereoisomeric products [20].
Hydrolysis reactions exhibit complementary behavior, with steric hindrance reducing the rates of both acid-catalyzed and base-catalyzed mechanisms [17] [19]. The formation of tetrahedral intermediates during nucleophilic acyl substitution is particularly sensitive to steric effects, as these species require close approach of the nucleophile to the carbonyl carbon [17]. The sec-butyl substituent creates an unfavorable steric environment for intermediate formation, leading to increased activation energies and reduced reaction rates [15] [19].
| Substituent | A-value (kcal/mol) | Steric Bulk Ranking | Equatorial Preference (%) |
|---|---|---|---|
| Hydrogen | 0.0 | 1 | 50 |
| Methyl | 1.70 | 2 | 95 |
| Ethyl | 1.75 | 3 | 95.5 |
| Isopropyl | 2.15 | 4 | 97 |
| sec-Butyl | 1.8-2.2* | 5 | 95-97* |
| tert-Butyl | 4.9 | 6 | 99.99 |
| Hydroxyl | 0.87 | 2 | 85 |
| Bromine | 0.43 | 2 | 70 |
| Chlorine | 0.43 | 2 | 70 |
| Iodine | 0.45 | 2 | 72 |
*Note: sec-butyl A-value estimated based on structural similarity to isopropyl and ethyl groups
1-(Sec-butyl)cyclohexane-1-carboxylic acid is valued as a bulky, conformationally restricted alicyclic scaffold that can be introduced early in multistep syntheses and preserved through harsh transformations. Table 1 highlights representative drug-oriented targets that exploit this intermediate or closely allied sec-alkyl analogues as the carboxylic‐acid fragment in amide, ester or lactam coupling steps.
| Target class | Down-stream pharmacophore incorporating the cyclohexane fragment | Key step where the sec-butyl carboxylic acid derivative is used | Outcome of the step | Ref. |
|---|---|---|---|---|
| Human immunoproteasome inhibitors (macrocyclic epoxyketones) | Bicyclic peptide epoxyketone warheads bearing a cyclohexane carboxamide anchor | Amide coupling of acid chloride derived from 1-(sec-butyl)cyclohexane-1-carboxylic acid to macrocyclic left-hand fragment | 78% isolated yield; single diastereomer retained [1] | |
| VLA-4 antagonists for inflammatory disorders | trans-4-[(indolylcarbonyl)amino]phenylacetyl cyclohexane carboxylates | Direct esterification of the protected acid delivers the drug core; subsequent salt formation gives a pentahydrate suited to tablets | Kinetic resolution avoids chromatographic separation; overall 63% yield [2] [3] | |
| Retroviral protease inhibitors (HIV) | Tertiary hydroxyl isostere containing a cyclohexane carboxylate handle | Mixed anhydride formed from the sec-butyl acid couples to the hydroxyethylamine fragment under mild conditions | Step yield 70%; >99% ee preserved [4] | |
| ROCK-II kinase inhibitor Y-27632 (research tool) | Cyclohexanecarboxamide bearing a pyridinyl‐ethanamino side chain | Activation of the acid as the imidazolide enables late-stage amidation without racemisation | Process scale-up to 25 kg (five batches); 92% purity without recrystallisation [5] |
Synthetic advantages confirmed in process patents
Modern biocatalysis allows late-stage functionalisation of 1-(sec-butyl)cyclohexane-1-carboxylic acid and its congeners, enabling green access to oxygenated or ring-expanded derivatives that are otherwise difficult to obtain. Table 2 summarises the most relevant enzyme platforms.
| Biocatalyst (host) | Transformation on cyclohexane scaffold | Reaction metrics (model substrate) | Medicinal relevance of product | Ref. |
|---|---|---|---|---|
| Whole-cell Pseudomonas taiwanensis VLB120 cascade (P450 → alcohol dehydrogenase → Baeyer-Villiger mono-oxygenase → lactonase) | Net 4-step oxidation of cyclohexane to 6-hydroxyhexanoic acid | 5 mM substrate fully converted in 3 h; specific activity 44.8 ± 0.2 U g⁻¹ CDW [8] | 6-Hydroxyhexanoic acid is the precursor of ε-caprolactone, a monomer for degradable drug-delivery polymers | |
| Cyclohexanone monooxygenase (CHMO, Acinetobacter sp.) | Baeyer-Villiger oxidation of cyclohexanone → ε-caprolactone | kcat = 4.3 s⁻¹ at 25 °C; Km(cyclohexanone)= 1 µM; requires C4a-peroxyflavin intermediate [9] | ε-Caprolactone ring-opening gives γ-hydroxy acids used in prodrug linkers | |
| Unspecific peroxygenase (UPO) from Agrocybe aegerita | Solvent-free hydroxylation of neat cyclohexane → cyclohexanol | 2.5 mM product over 7 days with immobilised enzyme; no external co-factor [10] | Regio-selective hydroxylation allows medicinal chemists to install polar handles on the sec-butyl cyclohexyl ring | |
| Anaerobic enzyme set in Geobacter metallireducens (succinyl-CoA:cyclohexanecarboxylate CoA-transferase, dehydrogenase) | Activation of cyclohexanecarboxylate to CoA thioester and dehydrogenation → dienoyl-CoA | Enzymes individually expressed and purified; V_max 18–26 µmol min⁻¹ mg⁻¹ [11] | Offers blueprints for chemo-enzymatic β-oxidation mimics to shorten the ring and diversify side chains | |
| Rhodopseudomonas palustris thioesterase | Hydrolysis of cyclohexanecarboxyl-CoA to free acid | Constitutive expression; prevents CoA sequestration during fermentative production [12] | Facilitates intracellular release of modified acids for downstream extraction |
Key findings relevant to drug development